Aganepag
Overview
Description
Aganepag is a potent Prostanoid EP2 receptor agonist, known for its high selectivity and efficacy. It has an EC50 value of 0.19 nM, indicating its strong binding affinity to the EP2 receptor while showing no activity at the EP4 receptor . This compound is primarily used in research related to wound healing, scar reduction, scar prevention, and wrinkle treatment and prevention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aganepag involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under controlled laboratory conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Aganepag undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Aganepag has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on biological activity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Industry: Utilized in the development of cosmetic products aimed at reducing scars and preventing wrinkles.
Mechanism of Action
Aganepag exerts its effects by binding to the Prostanoid EP2 receptor, a G-protein-coupled receptor involved in various physiological processes. Upon binding, this compound activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of signaling events that promote wound healing, reduce scar formation, and prevent wrinkle development .
Comparison with Similar Compounds
Similar Compounds
Omidenepag: Another EP2 receptor agonist used in glaucoma management.
Taprenepag: An EP2 receptor agonist investigated for its intraocular pressure-lowering effects.
Uniqueness of Aganepag
This compound is unique due to its high selectivity for the EP2 receptor and its potent biological activity. Unlike other similar compounds, this compound shows no activity at the EP4 receptor, making it a highly specific tool for studying EP2 receptor-mediated effects .
Properties
IUPAC Name |
5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4S/c1-2-3-4-8-21(26)17-9-11-19(12-10-17)25-18(13-16-23(25)27)6-5-7-20-14-15-22(30-20)24(28)29/h9-12,14-15,18,21,26H,2-8,13,16H2,1H3,(H,28,29)/t18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWCSPFQIXPFLD-RXVVDRJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910562-18-4 | |
Record name | Aganepag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGANEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODT7ZEW9O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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